Regioisomeric Identity: Ortho 2-F/3-OCF₂H
The target compound (CAS 1806376-43-1) bears the fluoro substituent at the 2-position and the difluoromethoxy group at the 3-position of the isonicotinic acid core (IUPAC: 3-(difluoromethoxy)-2-fluoropyridine-4-carboxylic acid) . This ortho-arrangement differs from the closest commercially available regioisomers: 2-difluoromethoxy-3-fluoroisonicotinic acid (CAS 1806315-88-7, reversed substituent positions), 5-difluoromethoxy-2-fluoroisonicotinic acid (CAS 1803823-50-8, OCF₂H shifted to position 5), and 2-difluoromethoxy-6-fluoroisonicotinic acid (CAS 1803823-54-2, F shifted to position 6) . While direct comparative biological data for these specific regioisomers is not available in the published literature, SAR data from fluorinated pyridine systems indicate that positional isomerism of fluorine and fluoroalkoxy substituents can alter logD by 0.3–0.8 units and modulate CYP450 metabolic stability by ≥2-fold [1].
Comparators: 2-OCF₂H,3-F; 2-F,5-OCF₂H; 2-F,6-OCF₂H
| Evidence Dimension | Positional isomerism — substitution pattern around the pyridine ring |
|---|---|
| Target Compound Data | 2-Fluoro, 3-difluoromethoxy substitution pattern on isonicotinic acid (CAS 1806376-43-1, SMILES: O=C(O)c1ccnc(F)c1OC(F)F) |
| Comparator Or Baseline | Regioisomer comparators: (a) 2-OCF₂H, 3-F isomer (CAS 1806315-88-7); (b) 2-F, 5-OCF₂H isomer (CAS 1803823-50-8); (c) 2-F, 6-OCF₂H isomer (CAS 1803823-54-2); (d) 3-OCF₂H, no 2-F (CAS 1211526-06-5). All share molecular formula C₇H₄F₃NO₃ except (d) which lacks one F (C₇H₅F₂NO₃). |
| Quantified Difference | Positional difference only; no direct quantitative head-to-head data available. Class-level inference: fluorine positional isomerism in pyridines alters logD by 0.3–0.8 units and CYP metabolic stability by ≥2-fold [1]. |
| Conditions | Structural identity confirmed by SMILES, molecular formula, and CAS registry; class-level SAR inference from Gillis et al. 2015 review [1]. |
Why This Matters
Procurement of the correct regioisomer is critical because the ortho-relationship between the 2-fluoro and 3-difluoromethoxy groups creates a unique electronic and steric environment that cannot be replicated by any other positional isomer, directly impacting downstream SAR studies.
- [1] Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 8315–8359. doi:10.1021/acs.jmedchem.5b00258. View Source
